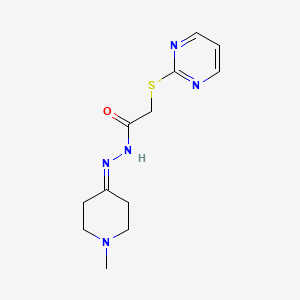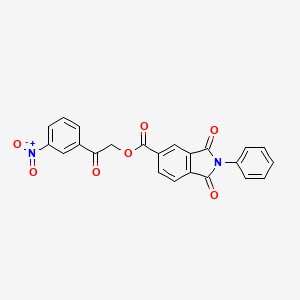![molecular formula C24H29N5O2S2 B11619676 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619676.png)
3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Z)-(3-シクロヘキシル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-7-メチル-2-(4-メチルピペラジン-1-イル)-4H-ピリド[1,2-a]ピリミジン-4-オンは、チアゾリジン環、ピペラジン環、およびピリドピリミジンコアを含む独自の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
3-[(Z)-(3-シクロヘキシル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-7-メチル-2-(4-メチルピペラジン-1-イル)-4H-ピリド[1,2-a]ピリミジン-4-オンの合成は、通常、複数のステップを伴います。一般的なアプローチには、以下のステップが含まれます。
チアゾリジン環の形成: チアゾリジン環は、シクロヘキシルイソチオシアネートと適切なアミンを還流条件下で反応させることで合成できます。
ピリドピリミジンコアの形成: ピリドピリミジンコアは、適切な前駆体の環化によって形成され、多くの場合、強い酸または塩基を触媒として使用します。
最終カップリング: 最後のステップは、チアゾリジンとピリドピリミジン中間体を制御された条件下でカップリングすることであり、多くの場合、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤を使用します。
工業生産方法
この化合物の工業生産には、収率と純度を向上させるために、上記の合成経路の最適化が含まれる場合があります。これには、自動反応器、連続フローシステム、およびクロマトグラフィーや結晶化などの高度な精製技術の使用が含まれることがよくあります。
化学反応の分析
反応の種類
3-[(Z)-(3-シクロヘキシル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-7-メチル-2-(4-メチルピペラジン-1-イル)-4H-ピリド[1,2-a]ピリミジン-4-オンは、以下を含むさまざまな化学反応を起こします。
酸化: チオキソ基は、過酸化水素などの酸化剤を使用してスルホンに酸化することができます。
還元: カルボニル基は、水素化ホウ素ナトリウムなどの還元剤を使用してアルコールに還元することができます。
置換: ピペラジン環は、ハロアルカンとの求核置換反応を起こしてN-アルキル誘導体になります。
一般的な試薬と条件
酸化: 触媒の存在下での過酸化水素。
還元: メタノール中での水素化ホウ素ナトリウム。
置換: 炭酸カリウムなどの塩基の存在下でのハロアルカン。
主要な生成物
酸化: スルホン誘導体の形成。
還元: アルコール誘導体の形成。
置換: N-アルキルピペラジン誘導体の形成。
科学研究への応用
3-[(Z)-(3-シクロヘキシル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-7-メチル-2-(4-メチルピペラジン-1-イル)-4H-ピリド[1,2-a]ピリミジン-4-オンには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性を調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について探求されています。
産業: 特定の電子特性または光学特性を持つ先進材料の開発に使用されます。
科学的研究の応用
3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
3-[(Z)-(3-シクロヘキシル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-7-メチル-2-(4-メチルピペラジン-1-イル)-4H-ピリド[1,2-a]ピリミジン-4-オンの作用機序は、特定の分子標的との相互作用を伴います。それは、特定の酵素または受容体の阻害剤として作用し、その活性を調節し、さまざまな生化学的経路に影響を与える可能性があります。正確な分子標的と経路は、特定の用途と状況によって異なる場合があります。
類似化合物との比較
類似化合物
オランザピン: ピペラジン環構造が類似しているベンゾジアゼピン誘導体.
シルデナフィル不純物A: ピペラジン環とピリミジンコアが含まれています.
独自性
3-[(Z)-(3-シクロヘキシル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-7-メチル-2-(4-メチルピペラジン-1-イル)-4H-ピリド[1,2-a]ピリミジン-4-オンは、チアゾリジン環、ピペラジン環、およびピリドピリミジンコアの組み合わせにより独自性を持ちます。この独自の構造により、他の類似化合物とは異なる特定の化学的および生物学的特性が与えられています。
特性
分子式 |
C24H29N5O2S2 |
|---|---|
分子量 |
483.7 g/mol |
IUPAC名 |
(5Z)-3-cyclohexyl-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H29N5O2S2/c1-16-8-9-20-25-21(27-12-10-26(2)11-13-27)18(22(30)28(20)15-16)14-19-23(31)29(24(32)33-19)17-6-4-3-5-7-17/h8-9,14-15,17H,3-7,10-13H2,1-2H3/b19-14- |
InChIキー |
UQEQIEPXEJJOKI-RGEXLXHISA-N |
異性体SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)N5CCN(CC5)C)C=C1 |
正規SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)N5CCN(CC5)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B11619595.png)
![Methyl 3-[(2-phenylquinazolin-4-yl)amino]benzoate](/img/structure/B11619612.png)
![6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11619616.png)
![(2Z)-2-(2,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11619620.png)
![4-{5-[(Z)-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B11619626.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11619637.png)


![N-((5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11619655.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11619662.png)

![N-carbamimidoyl-4-{[(4-fluorophenyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B11619674.png)
![2-(4-Bromophenyl)-2-oxoethyl 4-{[4-(2,4-dichlorophenoxy)phenyl]amino}-4-oxobutanoate](/img/structure/B11619675.png)
![ethyl 1-[(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)methyl]piperidine-4-carboxylate](/img/structure/B11619677.png)
